molecular formula C22H17N3O2 B5618562 6-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

6-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B5618562
M. Wt: 355.4 g/mol
InChI Key: SKRLVTOMXVOBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives, including the specific compound , often involves multistep chemical reactions, starting from basic heterocyclic compounds. For example, a similar synthesis pathway involves the conversion of pyridine derivatives to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, showcasing the complex reactions involved in synthesizing such compounds (Furrer, Wágner, & Fehlhaber, 1994).

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is often elucidated using spectroscopic methods and X-ray crystallography. For instance, studies on similar compounds reveal extensive hydrogen bonding, both intra- and intermolecularly, indicative of the complex structural dynamics of these molecules (Beaton, Willey, & Drew, 1987).

Chemical Reactions and Properties

Pyrrolopyrimidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they can undergo ring closure reactions, forming benzo[b]pyrimido[4,5-h]1,6-naphthyridine-1,3,6-triones, showcasing the reactivity of the pyrrolopyrimidine core (Khattab, Tinh, & Stadlbauer, 1996).

Physical Properties Analysis

The physical properties of pyrrolopyrimidine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in material science and pharmaceuticals. For example, polyimides derived from pyrimidine exhibit excellent solubility in polar solvents, high glass transition temperatures, and outstanding mechanical properties (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrrolopyrimidine derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for hydrogen bonding, are influenced by their molecular structure. Studies on similar compounds, like phenylhydrazone derivatives of pyrimidine, highlight the role of hydrogen bonding in determining the chemical behavior of these molecules (Beaton, Willey, & Drew, 1987).

properties

IUPAC Name

(2-methyl-1-benzofuran-5-yl)-(2-phenyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-14-9-17-10-16(7-8-20(17)27-14)22(26)25-12-18-11-23-21(24-19(18)13-25)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRLVTOMXVOBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CC4=CN=C(N=C4C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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